molecular formula C19H27BClNO5 B13839054 1-Boc-5-chloroindole-3-boronic acid,pinacol ester

1-Boc-5-chloroindole-3-boronic acid,pinacol ester

Cat. No.: B13839054
M. Wt: 395.7 g/mol
InChI Key: KAAHBSYXLZBEMC-UHFFFAOYSA-N
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Description

1-Boc-5-chloroindole-3-boronic acid, pinacol ester is a versatile small molecule scaffold used in various fields of research and industry. It is known for its unique chemical structure, which includes a boronic acid group and a pinacol ester moiety. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

The synthesis of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester typically involves several stepsThe final step involves the esterification of the boronic acid with pinacol to form the pinacol ester .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .

Chemical Reactions Analysis

1-Boc-5-chloroindole-3-boronic acid, pinacol ester undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically results in biaryl compounds .

Mechanism of Action

The mechanism of action of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The pinacol ester moiety provides stability and solubility, facilitating its use in different reaction conditions .

Properties

Molecular Formula

C19H27BClNO5

Molecular Weight

395.7 g/mol

IUPAC Name

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C19H27BClNO5/c1-17(2,3)26-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20(25)27-19(6,7)18(4,5)24/h8-11,24-25H,1-7H3

InChI Key

KAAHBSYXLZBEMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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